molecular formula C18H16N4O3S B6478104 N-(2-oxo-2-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethyl)benzamide CAS No. 1331267-39-0

N-(2-oxo-2-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethyl)benzamide

Cat. No.: B6478104
CAS No.: 1331267-39-0
M. Wt: 368.4 g/mol
InChI Key: ZDAALQSHUJNMBF-UHFFFAOYSA-N
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Description

This compound features a benzamide core linked to a 1,2,4-oxadiazole moiety substituted with a thiophen-2-yl group and an azetidine ring. The azetidine (four-membered nitrogen-containing ring) introduces conformational rigidity, while the thiophene and oxadiazole groups contribute to π-π stacking and hydrogen-bonding interactions, which are critical for biological activity.

Properties

IUPAC Name

N-[2-oxo-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c23-15(9-19-17(24)12-5-2-1-3-6-12)22-10-13(11-22)18-20-16(21-25-18)14-7-4-8-26-14/h1-8,13H,9-11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAALQSHUJNMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CNC(=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-oxo-2-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethyl)benzamide typically involves multi-step organic reactions. Starting from commercially available precursors, the compound can be synthesized through a series of reactions including cyclization, amidation, and coupling reactions. Reaction conditions often involve specific catalysts, solvents, and temperature controls to ensure the proper formation of the desired product.

Industrial Production Methods: : On an industrial scale, the production of such compounds requires optimization of reaction parameters to achieve high yield and purity. This involves the use of automated reactors, real-time monitoring of reaction progress, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The presence of the oxadiazole ring makes the compound susceptible to oxidative reactions, which can modify the thiophene moiety or other parts of the molecule.

  • Reduction: : Specific reducing agents can target the carbonyl groups in the molecule, potentially leading to the formation of hydroxyl derivatives.

  • Substitution: : The benzamide and azetidine rings allow for various substitution reactions, which can introduce new functional groups and modify the compound’s properties.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), under acidic or basic conditions.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: : Electrophilic and nucleophilic agents, such as halogens or amines, are utilized in the presence of suitable catalysts.

Major Products: : The major products of these reactions depend on the target functional group and the reaction conditions. For instance, oxidation may yield sulfoxides or sulfones from the thiophene ring, while substitution could introduce various aromatic or aliphatic groups.

Scientific Research Applications

N-(2-oxo-2-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethyl)benzamide has diverse applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential as a biochemical probe due to its unique structural motifs.

  • Medicine: : Studied for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

  • Industry: : Explored for use in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism by which N-(2-oxo-2-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethyl)benzamide exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and nucleic acids. The compound’s unique structure allows it to fit into specific binding sites, altering the normal function of these molecules and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes compounds with shared structural motifs and their distinguishing characteristics:

Compound Name Core Structure Key Substituents/Modifications Biological/Physicochemical Relevance Reference(s)
N-(2-oxo-2-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethyl)benzamide (Target) Benzamide + Azetidine Thiophen-2-yl-1,2,4-oxadiazole, azetidine-ethyl ketone Enhanced rigidity and lipophilicity; potential kinase or protease inhibition
N-[3-(3-{1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide (Compound 130) Acetamide + Ureido linker 4-Fluorophenyl-1,2,4-oxadiazole, methylphenyl group Improved metabolic stability due to fluorine; tested in SARS-CoV-2 protease inhibition studies
N-[2-(methylphenylamino)propyl]-2-[(2-thienylmethyl)thio]-benzamide (Compound 4, ) Benzamide + Thiophenemethyl thio Thiophene-methylthio, methylphenylamino-propyl Anticancer and antiviral activity; sulfur atoms enhance redox interactions
N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (Compound 4.1) Acetamide + Thiadiazole Trichloroethyl, phenyl-thiadiazole X-ray-confirmed bicyclic structure; applications in heterocyclic synthesis
N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyloxazol-2-yl)benzamide (Compound 5) Benzamide + Sulfamoyl linker Phenylthiazole, sulfamoyl-ethyl ketone Dual heterocyclic (oxazole/thiazole) system; antimicrobial activity

Comparative Analysis of Key Properties

Bioactivity and Binding Affinity
  • The target compound ’s azetidine and thiophene-oxadiazole system may improve binding to hydrophobic enzyme pockets compared to Compound 130 (fluorophenyl-oxadiazole), which showed moderate binding energy (-8.2 kcal/mol) in SARS-CoV-2 protease studies .
  • Compound 4 () exhibited antiviral activity due to the thiophene-methylthio group’s sulfur-mediated interactions, but its larger substituents reduce solubility compared to the target compound’s compact azetidine .
Metabolic Stability
  • Fluorine in Compound 130 enhances metabolic stability, whereas the target’s thiophene may increase susceptibility to oxidative metabolism. However, the azetidine ring could reduce conformational flexibility, slowing enzymatic degradation .

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